2-[5-(Aminomethyl)thiophen-2-yl]acetic acid
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Overview
Description
2-[5-(Aminomethyl)thiophen-2-yl]acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[5-(Aminomethyl)thiophen-2-yl]acetic acid, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-[5-(Aminomethyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
2-[5-(Aminomethyl)thiophen-2-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[5-(Aminomethyl)thiophen-2-yl]acetic acid include other thiophene derivatives, such as:
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxylic acid group on the thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-[5-(aminomethyl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C7H9NO2S/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2H,3-4,8H2,(H,9,10) |
InChI Key |
WUUZOAUUYYEMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CN)CC(=O)O |
Origin of Product |
United States |
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